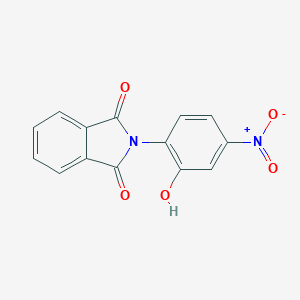
2-(2-hydroxy-4-nitrophenyl)-1H-isoindole-1,3(2H)-dione
説明
2-(2-hydroxy-4-nitrophenyl)-1H-isoindole-1,3(2H)-dione, also known as this compound, is a useful research compound. Its molecular formula is C14H8N2O5 and its molecular weight is 284.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-(2-hydroxy-4-nitrophenyl)-1H-isoindole-1,3(2H)-dione, also known as N-(2-hydroxy-4-nitrophenyl)phthalimide, is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is CHNO, with a molecular weight of approximately 268.228 g/mol. The compound features both hydroxy and nitro groups, contributing to its unique chemical reactivity and biological interactions.
Biological Activities
Research indicates that this compound exhibits various biological activities, including:
- Antinociceptive Activity : Studies have shown that derivatives of isoindole compounds can significantly reduce pain responses in animal models. For instance, a series of phthalimide derivatives demonstrated strong antinociceptive effects in acute pain models, indicating potential for pain management therapies .
- Antioxidant Properties : The presence of the hydroxy group enhances the antioxidant capacity of the compound, suggesting its utility in combating oxidative stress-related diseases.
- Antimicrobial Effects : The nitro group has been associated with increased antibacterial activity against various pathogens. Compounds similar to this compound have exhibited significant inhibitory effects on bacterial growth .
The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors. Notably:
- Cholinesterase Inhibition : Some derivatives have been evaluated for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in neurodegenerative diseases like Alzheimer's. Research indicates promising IC values for several derivatives, suggesting potential as therapeutic agents .
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Nitration : Introduction of the nitro group using nitric acid in the presence of sulfuric acid.
- Cyclization : Formation of the isoindole structure through cyclization reactions involving phthalic anhydride derivatives.
- Purification : Techniques such as recrystallization or chromatography are employed to obtain pure compounds.
Case Studies and Research Findings
Several studies have explored the biological activities and therapeutic potentials of this compound:
特性
IUPAC Name |
2-(2-hydroxy-4-nitrophenyl)isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N2O5/c17-12-7-8(16(20)21)5-6-11(12)15-13(18)9-3-1-2-4-10(9)14(15)19/h1-7,17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOKQLZFZMUOLSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=C(C=C(C=C3)[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90405489 | |
| Record name | STK266267 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90405489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117346-07-3 | |
| Record name | STK266267 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90405489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














